molecular formula C22H11Cl3O4 B3752522 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate

Cat. No.: B3752522
M. Wt: 445.7 g/mol
InChI Key: HCWXVJOACAHTPW-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions to form the chromen-4-one scaffold.

    Introduction of the 2-Chlorophenyl Group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification with 2,4-Dichlorobenzoic Acid: The final step is the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 2,4-dichlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring.

    Substitution: The chlorophenyl and dichlorobenzoate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Reduced products may include alcohols or alkanes.

    Substitution: Substituted products depend on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: The compound could exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: Potential use in developing drugs for treating diseases like cancer or inflammation.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 4-chlorobenzoate
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,5-dichlorobenzoate

Uniqueness

  • Structural Features : The presence of both 2-chlorophenyl and 2,4-dichlorobenzoate groups makes it unique.
  • Biological Activity : Its specific structure may confer unique biological activities compared to similar compounds.
  • Reactivity : The compound’s reactivity in chemical reactions may differ due to the electronic effects of the substituents.

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl3O4/c23-12-5-7-15(19(25)9-12)22(27)29-13-6-8-16-20(10-13)28-11-17(21(16)26)14-3-1-2-4-18(14)24/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXVJOACAHTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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